Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate
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Description
Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate is a useful research compound. Its molecular formula is C18H24BrNO5 and its molecular weight is 414.3 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate, with the molecular formula C18H24BrNO5 and a molecular weight of 414.3 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C18H24BrNO5 |
Molecular Weight | 414.3 g/mol |
IUPAC Name | Ethyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate |
Purity | Typically 95% |
This compound exhibits multiple mechanisms of action that may contribute to its biological effects:
- Phosphodiesterase Inhibition : The compound has been noted for its potential to inhibit phosphodiesterase type IV (PDE4), which is involved in the breakdown of cyclic AMP (cAMP). Increased levels of cAMP can lead to various physiological effects, including anti-inflammatory responses and bronchodilation, making it relevant for treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Muscarinic Receptor Antagonism : It also acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), which are implicated in various physiological processes including bronchial smooth muscle contraction. This antagonism can alleviate symptoms associated with respiratory diseases .
Pharmacological Applications
The compound's dual action as a PDE4 inhibitor and mAChR antagonist suggests its potential utility in:
- Anti-inflammatory Treatments : Particularly for conditions like asthma and COPD where inflammation plays a critical role.
- Allergic Reactions : Its ability to modulate immune responses may be beneficial in treating allergic rhinitis and atopic dermatitis.
Study on PDE4 Inhibition
A study published in the Journal of Medicinal Chemistry reported that compounds similar to this compound exhibited significant PDE4 inhibitory activity. These findings highlight the potential for this compound in developing new therapeutic agents for inflammatory diseases .
Respiratory Disease Models
In preclinical models of asthma, compounds with similar structures demonstrated efficacy in reducing airway hyperresponsiveness and inflammation. The modulation of cAMP levels through PDE4 inhibition was identified as a key mechanism .
Clinical Implications
Research indicates that the pharmacological profile of this compound could lead to new treatment strategies for chronic respiratory diseases by combining anti-inflammatory effects with bronchodilation .
Properties
Molecular Formula |
C18H24BrNO5 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
ethyl (E)-3-[3-bromo-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H24BrNO5/c1-5-23-15(21)10-9-13-7-6-8-14(19)16(13)24-12-11-20-17(22)25-18(2,3)4/h6-10H,5,11-12H2,1-4H3,(H,20,22)/b10-9+ |
InChI Key |
PCYUHKIETPMZRS-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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